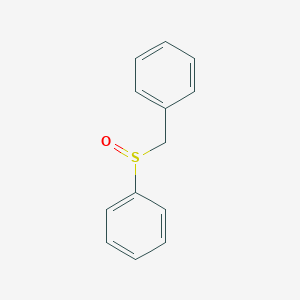

Benzyl phenyl sulfoxide

Description

Properties

IUPAC Name |

benzenesulfinylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPGAWABXWMRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286328 | |

| Record name | Benzyl phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-82-9 | |

| Record name | MLS002707255 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC44777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl phenyl sulfoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl Phenyl Sulfoxide (CAS 833-82-9): A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth technical overview of Benzyl Phenyl Sulfoxide, a versatile chiral sulfoxide pivotal in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-tested insights into its synthesis, characterization, and application.

Introduction: The Significance of this compound

This compound is a sulfoxide compound that has garnered significant interest in organic chemistry. Its utility stems from the stereogenic center at the sulfur atom, making it a valuable chiral auxiliary and a precursor for a variety of stereoselective transformations. The growth in the chemistry of organic sulfoxides over the last few decades is largely due to their importance as synthetic intermediates for producing a wide range of biologically and chemically active molecules. The selective synthesis of sulfoxides, like this compound, without over-oxidation to the corresponding sulfone, is a key challenge and an area of active research.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application and characterization in a laboratory setting.

Physical Properties

| Property | Value | Source |

| CAS Number | 833-82-9 | [NIST[1]]([Link]) |

| Molecular Formula | C₁₃H₁₂OS | [PubChem[2]]([Link]) |

| Molecular Weight | 216.30 g/mol | [NIST[1]]([Link]) |

| Melting Point | 122-125 °C | [NIST[1]]([Link]) |

| Appearance | White to light yellow powder/crystal | [ChemicalBook[3]]() |

| Solubility | Insoluble in water | [ChemicalBook[3]]() |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons.[2][4][5]

-

Aromatic Protons (C₆H₅SO & C₆H₅CH₂): Typically appear as a multiplet in the range of δ 7.1-7.6 ppm.

-

Methylene Protons (CH₂): A characteristic singlet is observed around δ 3.9-4.4 ppm.[4]

-

-

¹³C NMR Spectroscopy: The carbon spectrum shows distinct peaks for the aromatic and methylene carbons.[2][4]

-

Aromatic Carbons: Resonances are found in the δ 124-143 ppm region.

-

Methylene Carbon: The signal for the CH₂ group appears around δ 63 ppm.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a strong absorption band characteristic of the S=O bond.[2]

-

S=O Stretch: A prominent peak is typically observed in the range of 1030-1060 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern.[1][2]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 216) is expected.

-

Synthesis of this compound: A Controlled Oxidation Approach

The most common and direct route to this compound is the selective oxidation of its precursor, benzyl phenyl sulfide (CAS 831-91-4).[3][6] The primary challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Recommended Laboratory Protocol: Oxidation with Hydrogen Peroxide in Acetic Acid

This protocol offers a "green" and highly selective method for the oxidation of sulfides to sulfoxides under transition-metal-free conditions.[7]

Materials:

-

Benzyl phenyl sulfide

-

Glacial acetic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium hydroxide (4 M aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl phenyl sulfide (2 mmol) in glacial acetic acid (2 mL).

-

Addition of Oxidant: While stirring at room temperature, slowly add 30% hydrogen peroxide (8 mmol).

-

Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting sulfide is completely consumed.

-

Workup: Neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.

-

Extraction: Extract the product with dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The resulting this compound is often analytically pure.[7] If further purification is required, column chromatography on silica gel can be employed.

Rationale for Experimental Choices:

-

Glacial Acetic Acid as Solvent: Acetic acid acts as both a solvent and a catalyst, facilitating the oxidation process.

-

Hydrogen Peroxide as Oxidant: H₂O₂ is an environmentally benign and cost-effective oxidant.

-

Room Temperature Reaction: The mild reaction conditions help to prevent over-oxidation to the sulfone.[7]

-

Stoichiometry: The molar ratio of sulfide to oxidant is crucial for achieving high selectivity.

Key Reactions and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the sulfoxide group and the adjacent methylene protons.

Asymmetric Synthesis

Chiral, non-racemic sulfoxides are powerful tools in asymmetric synthesis. The enantioselective oxidation of sulfides is a major avenue to access these valuable compounds.[8][9] While the protocol described above yields a racemic mixture, specialized chiral catalysts or reagents can be employed to produce enantioenriched this compound.[8][10]

Deprotonation and Subsequent Reactions

The methylene protons alpha to the sulfoxide group are acidic and can be removed by a strong base to form a carbanion. This carbanion is stabilized by resonance and can participate in various carbon-carbon bond-forming reactions.[11]

Caption: Deprotonation of this compound to form a reactive carbanion.

This reactivity makes this compound a useful precursor for the synthesis of more complex molecules. For example, sulfenate anions (RSO⁻), derived from sulfoxides, can act as catalysts in reactions such as the diastereoselective synthesis of aziridines.[11]

Conclusion

This compound is a compound of significant synthetic utility. Its preparation via the controlled oxidation of benzyl phenyl sulfide is a well-established and optimizable process. The spectroscopic and physical data provided in this guide serve as a reliable reference for its identification and handling. The true power of this molecule lies in its application in asymmetric synthesis and as a precursor to reactive intermediates, making it an indispensable tool for the modern organic chemist.

References

- Balakumar, P. (2021). Synthesis of this compound from Benzyl Phenyl Sulphide using [Fe(Phen)3]3+By Kinetic Method. International Journal of ChemTech Research, 14(1), 224-228.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239581, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Resonance structures of deprotonated this compound and benzyl.... Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient and Selective Hydrogen Peroxide-Mediated Oxidation of Sulfides in Batch and Segmented and C. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Asymmetric Synthesis of Chiral Sulfoxides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13255, Benzyl phenyl sulfide. Retrieved from [Link]

-

MDPI. (n.d.). Desulfurative Acetoxylation of Alkyl Benzyl Phenyl Sulfides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Retrieved from [Link]

-

MDPI. (n.d.). Benzyl 2,4-dichlorophenyl sulfoxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl phenyl sulfoxide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemical Reviews. (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 833-82-9). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR (a) and ¹H NMR (b) spectra of benzylphenyl sulfoxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenyl vinyl sulfone and sulfoxide. Retrieved from [Link]

-

PubMed Central. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of benzyl phenyl sulfide and oxidative coupling of 2-naphtalene thiol in the various Ionic Liquids. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C13H12OS | CID 239581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZYL PHENYL SULFIDE | 831-91-4 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Benzyl phenyl sulfide | C13H12S | CID 13255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Benzyl phenyl sulfoxide synthesis from benzyl phenyl sulfide

An In-Depth Technical Guide for the Synthesis of Benzyl Phenyl Sulfoxide from Benzyl Phenyl Sulfide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the selective oxidation of benzyl phenyl sulfide to this compound. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings, compares various synthetic strategies, and offers detailed, field-proven experimental procedures. The focus is on achieving high selectivity, a critical challenge in sulfoxide synthesis, while also considering the principles of green chemistry.

The Strategic Importance of Sulfoxide Synthesis

Sulfoxides are a cornerstone functional group in modern organic chemistry and medicinal chemistry. Their unique stereoelectronic properties make them valuable synthetic intermediates, chiral auxiliaries, and integral components of biologically active molecules.[1][2][3] The primary challenge in their synthesis from the corresponding sulfides lies in preventing over-oxidation to the thermodynamically stable sulfone. Therefore, the selective synthesis of a sulfoxide like this compound is a testament to the precise control of oxidative chemistry.

This guide will explore:

-

The fundamental mechanism of sulfide oxidation.

-

A comparative analysis of classical and modern oxidative methods.

-

Detailed, reproducible experimental protocols.

-

Essential characterization and safety protocols.

Mechanistic Foundations: The Selectivity Challenge

The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone is a sequential process. The core of the reaction is the nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen atom from an oxidant.[4]

The primary difficulty is that the intermediate sulfoxide can often be oxidized further under the same reaction conditions, leading to a mixture of products.[1] Achieving high selectivity for the sulfoxide requires a careful calibration of the reaction environment.

Key Factors Influencing Selectivity:

-

Reactivity of the Oxidant: Highly reactive oxidants tend to favor sulfone formation.

-

Stoichiometry: Precise control over the molar equivalents of the oxidant is crucial to prevent over-oxidation.[5]

-

Temperature: Lower temperatures generally slow the rate of the second oxidation step more significantly than the first, favoring sulfoxide formation.[3]

-

Catalyst: Modern catalytic systems are designed to selectively facilitate the first oxidation step and/or deactivate towards the sulfoxide product.

Below is a diagram illustrating the central challenge in this synthesis.

Caption: The competitive oxidation pathway from sulfide to sulfone.

A Comparative Survey of Oxidation Methodologies

A multitude of reagents and systems have been developed for sulfide oxidation. The choice of method often depends on factors like substrate scope, desired purity, cost, and commitment to green chemistry principles.[5]

| Method Category | Oxidant/System | Advantages | Disadvantages | References |

| "Green" Peroxides | Hydrogen Peroxide (H₂O₂) | Environmentally benign (water is the only byproduct), inexpensive, high oxygen content. | Often requires a catalyst or harsh conditions (e.g., strong acid) to be effective. | [1][3][6] |

| Metal-Catalyzed | H₂O₂ with Na₂WO₄, Fe(NO₃)₃, or Mn₂ZnO₄ Spinel | High efficiency and selectivity, mild reaction conditions, catalyst can often be recycled. | Potential for metal contamination in the final product, cost of some catalysts. | [3][7][8] |

| Halogen-Based | Sodium Periodate (NaIO₄), Sodium Bromate (NaBrO₃) | High yields, reliable, well-established procedures. | Generates stoichiometric inorganic waste, potential for halogenated byproducts. | [9][10][11] |

| Organocatalytic | H₂O₂ with 2,2,2-trifluoroacetophenone | Metal-free, avoids toxic metal contamination. | Catalyst loading can be high, may not be as active as metal-based systems. | [12] |

| Electrochemical | NaCl (mediator), Electrons (oxidant) | Uses electricity as a clean reagent, environmentally friendly, scalable. | Requires specialized equipment, optimization of electrochemical parameters. | [13] |

| Photocatalytic | Visible Light, O₂ (from air) | Utilizes abundant and sustainable energy and oxidant sources. | Can require specific photocatalysts, scalability can be challenging. | [14] |

Validated Experimental Protocols

The following protocols are presented as robust and reproducible methods for the synthesis of this compound. The rationale behind critical steps is explained to provide a deeper understanding of the process.

Protocol 1: Transition-Metal-Free Oxidation with Hydrogen Peroxide

This method, adapted from green chemistry principles, utilizes hydrogen peroxide in glacial acetic acid, avoiding the need for metal catalysts.[1] It is operationally simple and provides excellent yields.

Methodology:

-

Reaction Setup: To a solution of benzyl phenyl sulfide (1.0 g, 5.0 mmol) in glacial acetic acid (10 mL) in a 50 mL round-bottom flask, add 30% aqueous hydrogen peroxide (0.68 g, 6.0 mmol, 1.2 equivalents) dropwise at room temperature with magnetic stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (e.g., 1:5) as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, pour the reaction mixture into 50 mL of cold water. A white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and hydrogen peroxide.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or n-hexane/acetonitrile) to yield pure this compound. Dry the product under vacuum.[15]

Causality Explained: Glacial acetic acid acts as both a solvent and a catalyst, protonating the hydrogen peroxide to form a more electrophilic oxidizing species, which enhances its reactivity towards the sulfide. The use of a slight excess of H₂O₂ ensures complete conversion of the starting material, while careful monitoring prevents significant over-oxidation.

Protocol 2: Iron-Catalyzed Selective Oxidation

This protocol employs a readily available and inexpensive iron salt as a catalyst with oxygen as the terminal oxidant, representing a practical and scalable approach.[8]

Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and an oxygen balloon, combine benzyl phenyl sulfide (1.0 g, 5.0 mmol), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (0.20 g, 0.5 mmol, 10 mol%), and acetic acid (20 mL).

-

Reaction Execution: Stir the mixture at 50 °C under an oxygen atmosphere.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction typically reaches completion in 3-5 hours.[8]

-

Work-up: After cooling to room temperature, remove the acetic acid under reduced pressure.

-

Isolation & Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (EtOAc/n-hexane, 1:10) to yield pure this compound.

Causality Explained: The iron(III) catalyst is believed to act as a Lewis acid, activating the sulfide. In a complex cycle, nitrogen oxides, regenerated by O₂, act as the direct oxidants, allowing for a catalytic process with high selectivity for the sulfoxide.[8]

Sources

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 6. mdpi.com [mdpi.com]

- 7. jsynthchem.com [jsynthchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Batch and flow synthesis of sulfides and sulfoxides using green solvents and oxidant through visible-light photocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05769D [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

Spectroscopic Data of Benzyl Phenyl Sulfoxide: An In-depth Technical Guide

This guide provides a comprehensive analysis of the key spectroscopic data for benzyl phenyl sulfoxide (C₁₃H₁₂OS), a molecule of significant interest in organic synthesis and drug development.[1] Intended for researchers, scientists, and professionals in the field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the experimental rationale and interpretive nuances that are critical for accurate structural elucidation and characterization.

Molecular Structure and Spectroscopic Overview

This compound is a chiral sulfoxide that features a phenyl group and a benzyl group attached to a sulfinyl sulfur atom. This structure gives rise to a unique spectroscopic fingerprint that is invaluable for its identification and for monitoring its transformations in chemical reactions.

Molecular Formula: C₁₃H₁₂OS[1]

Molecular Weight: 216.30 g/mol [1]

Structure:

This guide will systematically explore the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl and benzyl groups, and the diastereotopic methylene protons of the benzyl group.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.46-7.37 | multiplet | 5H | Phenyl-H |

| 7.29-7.23 | multiplet | 3H | Benzyl-H (meta, para) |

| 6.98 | multiplet | 2H | Benzyl-H (ortho) |

| 4.12 | doublet (J = 12.5 Hz) | 1H | CH₂ (diastereotopic Hₐ) |

| 4.00 | doublet (J = 12.5 Hz) | 1H | CH₂ (diastereotopic Hₑ) |

Data obtained in CDCl₃ at 500 MHz.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The most telling feature of the ¹H NMR spectrum of this compound is the appearance of the benzylic methylene protons as two distinct doublets, a classic AB quartet. This is a direct consequence of the chirality at the sulfur center, which renders the two methylene protons diastereotopic. Even in an achiral solvent, these protons reside in different chemical environments and thus have different chemical shifts. Their coupling to each other gives rise to the observed doublet of doublets (or AB quartet). The large geminal coupling constant (J = 12.5 Hz) is characteristic of such systems.

The aromatic region of the spectrum displays a series of multiplets corresponding to the ten aromatic protons. The signals for the phenyl group directly attached to the sulfoxide are typically found slightly downfield compared to those of the benzyl group's phenyl ring due to the electron-withdrawing nature of the sulfinyl group. The deshielding effect of the S=O bond influences the chemical shifts of nearby protons.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 142.63 | Phenyl-C (quaternary, attached to S) |

| 131.16 | Phenyl-C (para) |

| 130.33 | Benzyl-C (quaternary) |

| 129.06 | Phenyl-C (ortho/meta) |

| 128.83 | Benzyl-C (ortho/meta) |

| 128.42 | Benzyl-C (para) |

| 128.23 | Benzyl-C (ortho/meta) |

| 124.43 | Phenyl-C (ortho/meta) |

| 63.52 | CH₂ (benzylic carbon) |

Data obtained in CDCl₃ at 125 MHz.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H NMR data in confirming the structure. The downfield chemical shift of the benzylic carbon at 63.52 ppm is characteristic of a carbon atom attached to a sulfur atom in a sulfoxide. The aromatic region shows a number of signals between 124 and 143 ppm. The quaternary carbons, C-S and the ipso-carbon of the benzyl group, are readily identifiable. The remaining aromatic signals can be assigned based on established substituent effects and comparison with related structures.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to singlets for each carbon.[5][6] A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.[5]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Logical Relationship Diagram for NMR Workflow

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 216 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [C₆H₅SO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Data obtained by Electron Ionization (EI) Mass Spectrometry. [7] Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 216, which confirms the molecular weight of the compound. The most abundant peak (base peak) is often observed at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is a very stable carbocation formed by the cleavage of the C-S bond and rearrangement of the benzyl fragment. This is a characteristic fragmentation pattern for compounds containing a benzyl group. Other significant fragments include the phenylsulfinyl cation ([C₆H₅SO]⁺) at m/z 125 and the phenyl cation ([C₆H₅]⁺) at m/z 77.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Electron Ionization - Direct Infusion):

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. [8] * Further dilute the solution to the low µg/mL or ng/mL range.

-

-

Instrument Setup:

-

Introduce the sample into the ion source of the mass spectrometer via direct infusion using a syringe pump.

-

-

Data Acquisition:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. [9] * This causes ionization and fragmentation of the molecule.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

-

Logical Relationship Diagram for Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide provide a robust and comprehensive characterization of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry allows for unambiguous structural confirmation. The detailed protocols and expert interpretations included herein are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently identify and analyze this important chemical entity in their work.

References

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-75. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

-

The Mass Spectrometry Experiment. (n.d.). Oregon State University. Retrieved from [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

-

Infrared Spectra of Sulfones and Related Compounds. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved from [Link]

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). Retrieved from [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]

-

Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021, December 10). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

33S NMR: Recent Advances and Applications. (n.d.). MDPI. Retrieved from [Link]

-

1H-NMR Organic Structure Guide. (n.d.). Scribd. Retrieved from [Link]

-

FT-IR (a) and ¹H NMR (b) spectra of benzylphenyl sulfoxide. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014, March 6). Organic Letters. Retrieved from [Link]

-

Fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]

-

The ν ( ОН ) а ss contour in the IR spectra of sulfoxide 2 in the... (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Retrieved from [Link]

-

H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). Journal of Medicinal Chemistry. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

SULFOXIDES AS LIGANDS. II. THE INFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]

-

Sulfoxide. (n.d.). NIST WebBook. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

-

Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. (2025, August 7). ResearchGate. Retrieved from [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzyl phenyl sulfone. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound | C13H12OS | CID 239581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. bhu.ac.in [bhu.ac.in]

- 7. This compound [webbook.nist.gov]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Benzyl phenyl sulfoxide NMR spectral analysis

An In-depth Technical Guide to the NMR Spectral Analysis of Benzyl Phenyl Sulfoxide

Introduction

This compound is a prominent organosulfur compound featuring a chiral sulfoxide functional group flanked by a benzyl and a phenyl moiety. The stereogenic sulfur atom makes this molecule a valuable building block in asymmetric synthesis and a target for stereoselective studies.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of this molecule. Its power lies in its ability to provide a detailed atomic-level map of the molecular structure, confirm connectivity, and, with the appropriate techniques, even differentiate between enantiomers.

This guide provides a comprehensive analysis of the NMR spectra of this compound, intended for researchers, chemists, and drug development professionals. We will move from fundamental 1D NMR interpretation to advanced 2D techniques and chiral analysis, explaining the causality behind the observed spectral features and the choice of experimental methods.

Fundamental ¹H and ¹³C NMR Spectral Analysis

The starting point for any structural analysis is the acquisition and interpretation of standard one-dimensional ¹H and ¹³C NMR spectra. The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used for this compound due to its excellent solubilizing properties and relatively clean spectral window.[2][3]

¹H NMR Spectrum: The Signature of Chirality

The ¹H NMR spectrum provides the initial overview of the proton environment. Key signals for this compound include those from the two aromatic rings and, most characteristically, the methylene (CH₂) bridge.

A defining feature of the spectrum is the signal for the benzylic protons. Due to the adjacent stereogenic sulfur center, these two protons are diastereotopic. This means they are chemically non-equivalent and are expected to resonate at different chemical shifts. They typically appear as a pair of doublets, forming what is known as an AB quartet, due to geminal coupling.

Key ¹H NMR Signals:

-

Aromatic Protons (C₆H₅-SO & C₆H₅-CH₂): These protons typically resonate in the downfield region of δ 7.0-7.6 ppm. The signals often appear as complex multiplets due to overlapping spin systems from both the phenyl and benzyl rings.[2]

-

Benzylic Methylene Protons (-CH₂-): The diastereotopic nature of these protons results in two distinct signals. In a 500 MHz spectrum in CDCl₃, they are observed as two doublets at approximately δ 4.12 and δ 4.00 ppm, each with a geminal coupling constant (J) of around 12.5 Hz.[2] It is this distinct splitting pattern that provides immediate evidence of the chiral center's influence.

Table 1: Typical ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl & Benzyl H | 7.23 - 7.46 | Multiplet | - |

| Benzyl H (ortho) | ~6.98 | Multiplet | - |

| Methylene Hₐ | ~4.12 | Doublet | Jgem = ~12.5 |

| Methylene Hₑ | ~4.00 | Doublet | Jgem = ~12.5 |

| Data sourced from a 500 MHz spectrum.[2] |

¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom appears as a single line, simplifying the analysis.

Key ¹³C NMR Signals:

-

Aromatic Carbons: These appear in the typical δ 124-143 ppm range. The spectrum will show signals for the CH carbons as well as the quaternary (non-protonated) carbons, including the carbon atom attached to the sulfoxide group (C-S).

-

Methylene Carbon (-CH₂-): This aliphatic carbon is significantly influenced by the adjacent sulfoxide and phenyl ring, resonating downfield around δ 63.5 ppm.[2][3]

Table 2: Typical ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary C (ipso, S-Ph) | ~142.6 |

| Aromatic CHs | 124.4 - 131.2 |

| Methylene C (CH₂) | ~63.5 |

| Data sourced from a 125 MHz spectrum.[2] |

Advanced Structural Verification with 2D NMR

While 1D NMR provides a strong foundation, unambiguous assignment of all signals, especially within the crowded aromatic regions, requires two-dimensional NMR techniques. These experiments reveal correlations between nuclei, confirming the molecular connectivity.

Workflow for Unambiguous Assignment

The logical workflow involves using a series of 2D experiments to build a complete picture of the molecular structure.

Caption: Workflow for complete NMR structural assignment.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It is used to trace the connectivity within the benzyl and phenyl rings, confirming which protons are adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon atom it is attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming the assignments for the CH₂ group and all aromatic C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons by observing correlations from nearby protons. For instance, the methylene protons will show a correlation to the ipso-carbon of the benzyl ring and the quaternary carbon of the phenyl ring, confirming the S-C bond connections.

Chiral Analysis by NMR: Differentiating Enantiomers

Because enantiomers are chemically identical in an achiral environment, they produce identical NMR spectra. To determine the enantiomeric excess (ee) of a sample of this compound, it is necessary to introduce a chiral resolving agent that creates a diastereomeric interaction.[4]

Principle of Chiral Discrimination

The most common method is the use of a Chiral Solvating Agent (CSA) . The CSA forms weak, transient, non-covalent complexes with both enantiomers of the sulfoxide. These (R)-sulfoxide/(S)-CSA and (S)-sulfoxide/(S)-CSA complexes are diastereomeric, and thus have slightly different magnetic environments, leading to separate signals in the NMR spectrum for the two enantiomers.

Caption: Principle of enantiomeric discrimination using a CSA.

Chiral carboxylic acids such as (S)-Ibuprofen and (S)-Naproxen have been successfully used as CSAs for determining the enantiomeric excess of sulfoxides.[4] The addition of the CSA causes a splitting of previously singlet or doublet signals into two, with the integration ratio of the new signals directly corresponding to the ratio of the enantiomers.

Experimental Protocols

Adherence to a robust experimental protocol is essential for acquiring high-quality, reproducible NMR data.

Protocol: Standard ¹H/¹³C NMR Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

-

Instrument Setup (Example: 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

-

Set the sample temperature, typically to 298 K (25 °C).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: ~12-15 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans for good signal-to-noise.

-

Processing: Apply an exponential window function (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 128-1024 scans, depending on sample concentration.

-

Processing: Apply an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

-

Conclusion

The NMR spectral analysis of this compound is a clear illustration of modern spectroscopy's capabilities. The ¹H spectrum provides immediate evidence of the chiral sulfur center through the diastereotopic splitting of the methylene protons. The ¹³C spectrum confirms the carbon backbone. For complete and unambiguous structural proof, a suite of 2D NMR experiments (COSY, HSQC, HMBC) is the industry standard. Finally, by employing chiral solvating agents, NMR can be a powerful and quantitative tool for assessing the stereochemical purity of this important synthetic building block. This multi-faceted approach ensures a trustworthy and comprehensive characterization essential for research and development.

References

-

Synthesis of this compound from Benzyl Phenyl Sulphide using [Fe(Phen)3]3+By Kinetic Method. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Enantiomeric excess determination of some chiral sulfoxides by NMR: use of (S)-Ibuprofen® and (S)-Naproxen® as shift reagents. ElectronicsAndBooks. [Link]

-

Yabuuchi, T., & Kusumi, T. NMR Spectroscopic Determination of the Absolute Configuration of Chiral Sulfoxides via N-(Methoxyphenylacetyl)sulfoximines. Journal of the American Chemical Society. [Link]

-

This compound | C13H12OS. PubChem, National Institutes of Health. [Link]

-

Supporting Information for: In-situ generated chiral iron complex as efficient catalyst for enantioselective sulfoxidation using aqueous H2O2 as an oxidant. Indian Academy of Sciences. [Link]

-

Montesinos-Gatica, M., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

-

Electronic Supplementary Information for: Covalent organic-inorganic hybrid chiral polymer catalysts for asymmetric oxidation of sulfides. The Royal Society of Chemistry. [Link]

-

Supporting Information for: Efficient and Selective Hydrogen Peroxide-Mediated Oxidation of Sulfides in Batch and Segmented and Continuous-Flow Reactors. The Royal Society of Chemistry. [Link]

-

Benzyl-phenyl-sulfoxide [13C NMR] Chemical Shifts. SpectraBase. [Link]

-

Li, L., et al. (2008). Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives. Chirality. [Link]

-

Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the FTIR Spectrum of Benzyl Phenyl Sulfoxide

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound (C₁₃H₁₂OS). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of FTIR spectroscopy for the structural elucidation and characterization of aromatic sulfoxides. We will explore the key vibrational modes, including the highly characteristic sulfoxide (S=O) stretch, and provide a detailed experimental protocol for acquiring high-quality spectra. This guide synthesizes established spectroscopic principles with practical, field-proven insights to serve as an authoritative resource for the analysis of this important chemical entity.

Introduction: The Significance of this compound and FTIR Analysis

This compound is an organosulfur compound featuring a sulfoxide group linking a benzyl and a phenyl group.[1] Sulfoxides are a pivotal functional group in organic chemistry and medicinal chemistry, serving as chiral auxiliaries, intermediates in synthesis, and as components of pharmacologically active molecules.[2] The oxidation state of the sulfur atom significantly influences the molecule's electronic properties, polarity, and biological activity.[3]

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. It relies on the principle that chemical bonds vibrate at specific, quantized frequencies.[4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint".[5] For this compound, FTIR provides a rapid and non-destructive method to confirm the presence of the key sulfoxide functional group, verify the integrity of the aromatic and aliphatic moieties, and assess sample purity.

Molecular Structure and Predicted Vibrational Modes

The FTIR spectrum of this compound is a composite of the vibrations from its constituent parts: the sulfoxide group (S=O), the two aromatic rings (phenyl and benzyl), the methylene bridge (-CH₂-), and the carbon-sulfur bond (C-S).

Key Vibrational Regions:

-

Functional Group Region (4000-1500 cm⁻¹): This region is dominated by stretching vibrations of key bonds like C-H and S=O.[6]

-

Fingerprint Region (1500-500 cm⁻¹): This area contains a complex array of peaks from bending vibrations and skeletal modes that are unique to the molecule as a whole.[6]

Interpreting the FTIR Spectrum of this compound

A detailed analysis of the spectrum allows for the unambiguous identification of the molecule's structural features. The most diagnostically significant absorptions are discussed below.

The Sulfoxide (S=O) Stretching Vibration: The Key Signature

The most characteristic absorption in the spectrum is the S=O stretching vibration. This bond is highly polar, resulting in a strong, sharp absorption band.

-

Wavenumber: The S=O stretch in sulfoxides typically appears in the 950-1150 cm⁻¹ range.[7][8] For aromatic sulfoxides like this compound, this peak is generally observed between 1030 and 1060 cm⁻¹ .[9][10]

-

Influencing Factors: The precise frequency of the S=O band is sensitive to its molecular environment. Factors such as conjugation with the aromatic rings, solvent polarity, and hydrogen bonding can cause shifts in its position.[11][12] For instance, hydrogen bonding typically causes a red-shift (a shift to a lower wavenumber) of about 10 cm⁻¹ per hydrogen bond.[11]

Aromatic Ring Vibrations

The presence of both a phenyl and a benzyl group results in several characteristic aromatic absorptions.

-

Aromatic C-H Stretching: These vibrations occur at wavenumbers slightly higher than their aliphatic counterparts. Look for a group of weak to medium bands in the 3000-3100 cm⁻¹ region.[13][14]

-

Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic rings gives rise to a series of sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.[13][15] Typically, two prominent bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[14]

-

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 675-900 cm⁻¹ region arise from the C-H bonds bending out of the plane of the aromatic rings. The exact pattern of these "oop" bands is highly diagnostic of the ring's substitution pattern.[13] For this compound, one would expect patterns corresponding to a monosubstituted benzene ring.

Aliphatic and Other Vibrations

-

Methylene (-CH₂-) Vibrations: The methylene bridge connecting the phenyl group to the sulfur atom exhibits C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. A C-H scissoring (bending) vibration is also expected around 1450-1470 cm⁻¹.

-

Carbon-Sulfur (C-S) Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region, between 600-800 cm⁻¹ .[16] Its diagnostic value is limited due to its low intensity and potential overlap with other bands.

Summary of Characteristic Absorption Bands

The expected vibrational frequencies for this compound are summarized in the table below for quick reference.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3000 - 3100 | Medium-Weak | C-H Stretch | Aromatic Rings |

| 2850 - 2960 | Medium-Weak | C-H Stretch (asymmetric & symmetric) | Methylene (-CH₂-) |

| 1585 - 1600 | Medium | C=C In-Ring Stretch | Aromatic Rings |

| 1490 - 1500 | Medium | C=C In-Ring Stretch | Aromatic Rings |

| 1450 - 1470 | Medium | C-H Scissoring Bend | Methylene (-CH₂-) |

| 1030 - 1060 | Strong, Sharp | S=O Stretch | Sulfoxide |

| 675 - 900 | Strong | C-H Out-of-Plane Bend | Aromatic Rings |

| 600 - 800 | Weak | C-S Stretch | Carbon-Sulfur |

Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a validated, step-by-step protocol for obtaining a high-quality FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for its excellent resolution and reproducibility.[17]

Materials and Equipment

-

This compound (solid sample)

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR Spectrometer

-

Spatula and weighing paper

Step-by-Step Methodology

-

Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture is a strong IR absorber and will obscure large portions of the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[17] The sample concentration should be between 0.2% and 1%.[18]

-

Grinding and Mixing: Transfer the KBr and the sample to an agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained.[17] Proper grinding is critical to reduce light scattering and produce a clear pellet.

-

Pellet Formation: Transfer a portion of the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Analysis: Carefully mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum. A typical analysis involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

Workflow for FTIR Analysis of this compound

The following diagram illustrates the logical workflow from sample acquisition to final spectral interpretation.

Sources

- 1. This compound | C13H12OS | CID 239581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. azooptics.com [azooptics.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Empirical S=O stretch vibrational frequency map - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. asianpubs.org [asianpubs.org]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. eng.uc.edu [eng.uc.edu]

The Structural Elucidation of Racemic Benzyl Phenyl Sulfoxide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the crystal structure of racemic benzyl phenyl sulfoxide, a molecule of significant interest in the fields of stereochemistry, materials science, and pharmacology. As chiral sulfoxides are integral components of various pharmaceuticals and fine chemicals, a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials.[1][2][3] This document offers a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of racemic this compound, intended for researchers, scientists, and professionals in drug development.

The Significance of Sulfoxide Chirality in Modern Science

Sulfoxides are organosulfur compounds characterized by a sulfinyl group (>SO) connected to two carbon atoms. The sulfur atom in a sulfoxide possesses a lone pair of electrons, resulting in a trigonal pyramidal geometry. When the two organic substituents are different, the sulfur atom becomes a stereocenter, leading to the existence of enantiomers.[4] This chirality is not merely a structural curiosity; it has profound implications for the biological activity and material properties of sulfoxide-containing compounds.[1][2] A notable example is the blockbuster drug esomeprazole, a chiral sulfoxide used to treat acid reflux, which demonstrates significantly different pharmacological activity compared to its racemic mixture.[2] Therefore, the precise determination of the three-dimensional arrangement of atoms in sulfoxides is crucial for understanding their structure-activity relationships.

Synthesis and Crystallization of Racemic this compound

A reliable method for obtaining high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. This section outlines a common and effective procedure for the synthesis and crystallization of racemic this compound.

Synthesis Protocol: Oxidation of Benzyl Phenyl Sulfide

Racemic this compound is typically synthesized through the controlled oxidation of its corresponding sulfide, benzyl phenyl sulfide. Various oxidizing agents can be employed, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide being common choices.[5][6] Care must be taken to avoid over-oxidation to the corresponding sulfone.

Experimental Protocol:

-

Dissolution: Dissolve benzyl phenyl sulfide in a suitable organic solvent, such as methylene chloride or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.[5][6]

-

Cooling: Cool the solution in an ice bath to 0°C to control the exothermic reaction.

-

Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., m-CPBA in methylene chloride or 30% hydrogen peroxide) dropwise to the stirred sulfide solution.[5][6]

-

Reaction Monitoring: Allow the reaction to proceed at 0°C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfide is consumed.

-

Quenching: Quench the reaction by adding a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate for m-CPBA or 1 M sodium hydroxide for hydrogen peroxide.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like methylene chloride.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude racemic this compound.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a mixture of n-hexane and ethyl acetate as the eluent, to obtain the pure sulfoxide.[5]

Crystallization: The Art of Growing X-ray Quality Crystals

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.[7] For small organic molecules like this compound, slow evaporation or slow cooling of a saturated solution are effective crystallization techniques.[8]

Experimental Protocol (Slow Evaporation):

-

Solvent Selection: Choose a solvent or a solvent mixture in which the compound is moderately soluble. A common choice for this compound is a mixture of n-hexane and ethanol or n-hexane and acetonitrile.[5]

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified sulfoxide in the chosen solvent system at room temperature.

-

Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.[8]

-

Slow Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with parafilm and poke a few small holes with a needle to allow for slow evaporation of the solvent.[8]

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor.[7]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

Caption: A flowchart illustrating the key stages in single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.[10]

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the positions and intensities of the diffracted beams.[10]

-

Data Processing: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is often achieved using direct methods.

-

Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness.

Crystallographic Data of Racemic this compound

The crystal structure of racemic this compound has been determined and is available in the Cambridge Structural Database (CSD). The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂OS |

| Formula Weight | 216.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.043(2) |

| b (Å) | 16.345(3) |

| c (Å) | 7.596(2) |

| α (°) | 90 |

| β (°) | 99.45(3) |

| γ (°) | 90 |

| Volume (ų) | 1106.3(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.297 |

Data sourced from a comparative study on racemic and enantiopure aryl benzyl sulfoxides.[11]

Molecular and Crystal Packing Analysis

The crystal structure of racemic this compound reveals important details about its molecular conformation and intermolecular interactions.

Molecular Conformation

In the crystalline state, the molecule adopts a specific conformation. The geometry around the sulfur atom is, as expected, pyramidal.[4] Studies on various aryl benzyl sulfoxides have shown that they can exist in either anti or gauche conformations, referring to the torsion angle between the aryl and benzyl groups.[11][12] In the case of racemic this compound, it has been observed to crystallize in an anti-conformation.[11]

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the crystal structure of racemic this compound, weak C-H···O hydrogen bonds are significant. The sulfinyl oxygen atom acts as a hydrogen bond acceptor, interacting with the weakly acidic methylene hydrogen atoms of neighboring molecules.[12] These interactions, along with van der Waals forces, contribute to the overall stability of the crystal lattice. In some aryl benzyl sulfoxides, stacking interactions between the aromatic rings also play a role in the crystal packing.[12]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the determination of the crystal structure of racemic this compound. The detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis serve as a valuable resource for researchers in the field. The understanding of the solid-state structure of this and related sulfoxides is critical for the rational design of new pharmaceuticals and functional materials. The interplay of molecular conformation and intermolecular interactions in the crystal lattice dictates the physicochemical properties of the solid, and thus, a thorough crystallographic investigation is an indispensable step in the development of new chemical entities. Future work in this area could involve the investigation of polymorphism in racemic this compound and the co-crystallization with other molecules to modulate its solid-state properties.

References

-

Benci, S., et al. (2021). Benzyl 2,4-dichlorophenyl sulfoxide. Molbank, 2021(4), M1283. Available at: [Link]

-

Woollins, J. D., et al. (2010). The X-Ray Structures of Sulfoxides. Journal of Chemical Crystallography, 40(12), 1085-1091. Available at: [Link]

-

Cardellicchio, C., et al. (2023). Comparison between the crystal structures of racemic and enantiopure aryl benzyl sulfoxides. RSC Advances, 13(45), 31657-31664. Available at: [Link]

-

Bolm, C., et al. (2018). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using a Chiral Silver Catalyst. Organic Syntheses, 95, 344-361. Available at: [Link]

-

Wojaczyńska, E., & Wojaczyński, J. (2023). Sulfoxides in medicine. Current Opinion in Chemical Biology, 76, 102340. Available at: [Link]

-

Alvarez-Larena, A., et al. (2023). A combined theoretical and crystallographic investigation of racemic and enantiopure aryl benzyl sulfoxides. Zenodo. Available at: [Link]

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

-

Balakumar, P., & Ramakrishnan, V. (2021). Synthesis of this compound from Benzyl Phenyl Sulphide using [Fe(Phen)3]3+By Kinetic Method. International Journal of ChemTech Research, 14(1), 224-228. Available at: [Link]

-

Cardellicchio, C., et al. (2023). Comparison between the crystal structures of racemic and enantiopure aryl benzyl sulfoxides. ResearchGate. Available at: [Link]

-

Alvarez-Larena, A., et al. (2023). A combined theoretical and crystallographic investigation of racemic and enantiopure aryl benzyl sulfoxides. IRIS. Available at: [Link]

-

Various Authors. (Accessed 2025). A combined theoretical and crystallographic investigation of racemic and enantiopure aryl benzyl sulfoxides. ResearchGate. Available at: [Link]

-

Various Authors. (Accessed 2025). The X-Ray Structures of Sulfoxides. ResearchGate. Available at: [Link]

-

University of Rochester. How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available at: [Link]

-

Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 329-335. Available at: [Link]

-

Bruker. (Accessed 2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Bruker. Available at: [Link]

-

Johnson, C. R., & Keiser, J. E. (1966). Methyl phenyl sulfoxide. Organic Syntheses, 46, 78. Available at: [Link]

-

Cardellicchio, C., et al. (2023). Comparison between the crystal structures of racemic and enantiopure aryl benzyl sulfoxides. RSC Publishing. Available at: [Link]

-

Springer Nature. (Accessed 2025). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Zhang, Y., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules, 28(8), 3539. Available at: [Link]

-

Various Authors. (Accessed 2025). Cyclic sulfoxides and sulfones in drug design. ResearchGate. Available at: [Link]

-

Various Authors. (Accessed 2025). Natural sulfoxide‐ and sulfoxide‐containing drugs and ligands. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (Accessed 2025). This compound. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bruceryandontexist.net [bruceryandontexist.net]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. How To [chem.rochester.edu]

- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Comparison between the crystal structures of racemic and enantiopure aryl benzyl sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison between the crystal structures of racemic and enantiopure aryl benzyl sulfoxides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06476G [pubs.rsc.org]

An In-Depth Technical Guide to the Physical Properties of Benzyl Phenyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl sulfoxide, a chiral organosulfur compound, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its utility as a chiral auxiliary and its presence in the core structure of various pharmacologically active molecules underscore the importance of a thorough understanding of its physical properties.[1] This technical guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols for their determination. The synthesis, structural features, and spectroscopic signature of this compound are elucidated to provide a holistic understanding for researchers and drug development professionals.

Molecular Structure and Synthesis

This compound possesses a stereogenic sulfur center, rendering it a chiral molecule. The spatial arrangement of the benzyl and phenyl groups, along with the oxygen atom and the lone pair of electrons around the sulfur atom, gives rise to its enantiomeric forms.

Synthesis:

The most common and efficient method for the synthesis of this compound is the selective oxidation of its corresponding sulfide, benzyl phenyl sulfide.

Experimental Protocol for Synthesis:

A widely adopted procedure involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane.[2]

Step-by-Step Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂OS | [3] |

| Molecular Weight | 216.30 g/mol | [3] |

| Melting Point | 120-123 °C | [4] |

| Appearance | White to off-white crystalline powder | |

| Density | 1.21 ± 0.1 g/cm³ (predicted) | [5] |

| logP (Octanol/Water) | 2.6 (predicted) | [1] |

Solubility:

Experimental Protocol for Determining Solubility:

A standardized method to determine the solubility of this compound in various solvents involves the following steps:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge or filter the solution to remove any undissolved solid.

-

Quantification: Take a known volume of the clear, saturated solution and evaporate the solvent. The mass of the remaining solid will give the solubility in g/volume of solvent.

Crystallography and Solid-State Structure

The three-dimensional arrangement of this compound in the solid state has been elucidated by X-ray crystallography.[6][7] The crystal structure reveals important information about intermolecular interactions, which influence its physical properties like melting point and solubility.

The key structural features include:

-

Pyramidal Geometry at Sulfur: The sulfur atom exhibits a pyramidal geometry due to the presence of a lone pair of electrons.[6]

-

Intermolecular Interactions: The crystal packing is influenced by weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.[7]

Diagram of Key Intermolecular Interactions:

Caption: Intermolecular interactions in the crystal structure of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and benzylic protons.

¹³C NMR: The carbon NMR spectrum complements the proton NMR data, showing distinct signals for the aromatic and benzylic carbons.

Experimental Protocol for NMR Spectroscopy:

-